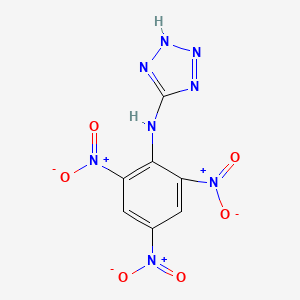
N-(2,4,6-trinitrophenyl)-2H-tetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4,6-trinitrophenyl)-2H-tetrazol-5-amine: is a compound known for its energetic properties. It is a derivative of tetrazole and trinitrophenyl, making it a highly reactive and potentially explosive material. This compound is of interest in various fields, including materials science and chemistry, due to its unique structural and reactive characteristics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-trinitrophenyl)-2H-tetrazol-5-amine typically involves the reaction of 2,4,6-trinitrophenyl chloride with sodium azide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include stringent safety measures due to the explosive nature of the compound. Continuous flow reactors and automated systems are often employed to ensure consistent quality and minimize risks.
化学反応の分析
Types of Reactions:
Oxidation: N-(2,4,6-trinitrophenyl)-2H-tetrazol-5-amine can undergo oxidation reactions, often resulting in the formation of more stable oxides.
Reduction: Reduction of this compound typically involves the use of strong reducing agents, leading to the formation of amines and other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro-oxides and other oxidized derivatives.
Reduction: Production of amines and other reduced compounds.
Substitution: Formation of substituted phenyl-tetrazole derivatives.
科学的研究の応用
Chemistry: N-(2,4,6-trinitrophenyl)-2H-tetrazol-5-amine is used in the development of new energetic materials. Its high reactivity makes it a candidate for use in propellants and explosives.
Biology: Research into the biological effects of this compound is limited due to its high reactivity and potential toxicity. derivatives of this compound are studied for their potential use in biochemical assays and as probes.
Medicine: While the compound itself is not used in medicine, its derivatives are explored for potential therapeutic applications, particularly in targeting specific biochemical pathways.
Industry: In the industrial sector, this compound is used in the synthesis of other chemicals and materials. Its energetic properties are harnessed in the production of specialized explosives and propellants.
作用機序
The mechanism by which N-(2,4,6-trinitrophenyl)-2H-tetrazol-5-amine exerts its effects is primarily through its high-energy release upon decomposition. The compound undergoes rapid exothermic reactions, leading to the formation of gases and heat. This makes it useful in applications requiring rapid energy release, such as in explosives and propellants.
Molecular Targets and Pathways: The compound interacts with various molecular targets, primarily through its nitro and tetrazole groups. These interactions can lead to the formation of reactive intermediates, which further decompose to release energy.
類似化合物との比較
2,4,6-Trinitrotoluene (TNT): Another well-known explosive compound with similar nitro groups.
1,3,5-Trinitrobenzene: A compound with similar energetic properties but different structural characteristics.
Tetrazole Derivatives: Other tetrazole-based compounds with varying degrees of reactivity and stability.
Uniqueness: N-(2,4,6-trinitrophenyl)-2H-tetrazol-5-amine is unique due to its combination of trinitrophenyl and tetrazole groups, which confer both high reactivity and stability under controlled conditions. This makes it a valuable compound in the development of new materials and energetic formulations.
特性
CAS番号 |
5467-76-5 |
|---|---|
分子式 |
C7H4N8O6 |
分子量 |
296.16 g/mol |
IUPAC名 |
N-(2,4,6-trinitrophenyl)-2H-tetrazol-5-amine |
InChI |
InChI=1S/C7H4N8O6/c16-13(17)3-1-4(14(18)19)6(5(2-3)15(20)21)8-7-9-11-12-10-7/h1-2H,(H2,8,9,10,11,12) |
InChIキー |
LDUGDTZPAZAOTM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC2=NNN=N2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



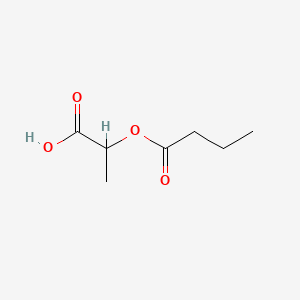
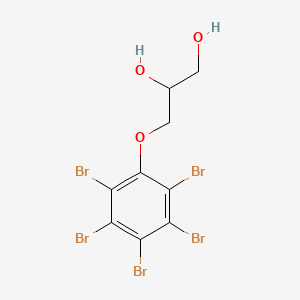
![Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid](/img/structure/B12653968.png)
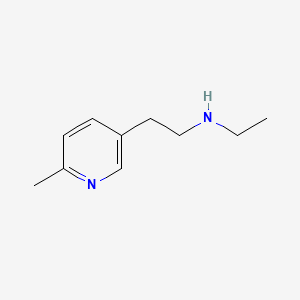

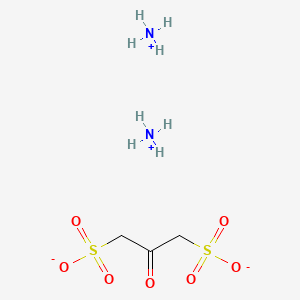

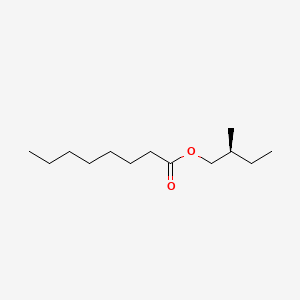
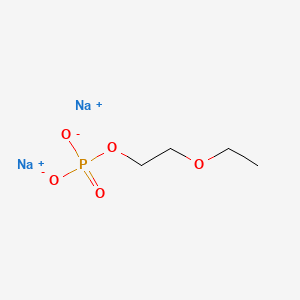
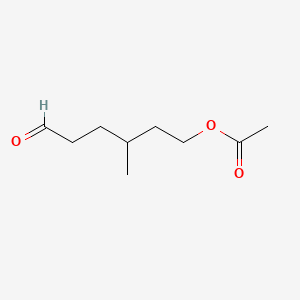
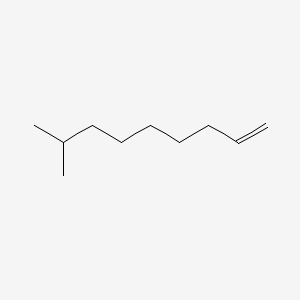

![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)
